molecular formula C20H15NO B14138476 10-(4-Vinylphenyl)-10H-phenoxazine

10-(4-Vinylphenyl)-10H-phenoxazine

Cat. No.: B14138476
M. Wt: 285.3 g/mol
InChI Key: OSAYZYYQKRLVML-UHFFFAOYSA-N
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Description

10-(4-Vinylphenyl)-10H-phenoxazine is an organic compound that belongs to the phenoxazine family. Phenoxazines are known for their diverse applications in various fields, including organic electronics, photodynamic therapy, and as intermediates in organic synthesis. The unique structure of this compound, which includes a vinyl group attached to a phenyl ring, makes it a compound of interest for researchers exploring new materials and chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 10-(4-Vinylphenyl)-10H-phenoxazine typically involves the reaction of phenoxazine with 4-vinylbenzyl chloride under basic conditions. The reaction is carried out in a solvent such as tetrahydrofuran (THF) with a base like potassium carbonate. The mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

10-(4-Vinylphenyl)-10H-phenoxazine undergoes various chemical reactions, including:

    Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.

    Reduction: The phenoxazine ring can be reduced under hydrogenation conditions to form dihydrophenoxazine derivatives.

    Substitution: The vinyl group can participate in addition reactions with halogens or other electrophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Halogens like bromine or chlorine in the presence of a catalyst such as iron(III) chloride.

Major Products

    Oxidation: Formation of 4-vinylbenzaldehyde or 4-vinylbenzoic acid.

    Reduction: Formation of 10-(4-ethylphenyl)-10H-phenoxazine.

    Substitution: Formation of halogenated derivatives like 10-(4-bromophenyl)-10H-phenoxazine.

Scientific Research Applications

10-(4-Vinylphenyl)-10H-phenoxazine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 10-(4-Vinylphenyl)-10H-phenoxazine involves its ability to interact with cellular components and generate reactive oxygen species (ROS) under light irradiation. This photodynamic activity makes it effective in targeting and killing microbial cells. The vinyl group allows for further functionalization, enhancing its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

10-(4-Vinylphenyl)-10H-phenoxazine stands out due to its combination of the phenoxazine core and the vinyl group, providing a unique set of chemical properties. This combination allows for diverse chemical reactions and applications, particularly in fields requiring photodynamic activity and electronic properties.

Properties

Molecular Formula

C20H15NO

Molecular Weight

285.3 g/mol

IUPAC Name

10-(4-ethenylphenyl)phenoxazine

InChI

InChI=1S/C20H15NO/c1-2-15-11-13-16(14-12-15)21-17-7-3-5-9-19(17)22-20-10-6-4-8-18(20)21/h2-14H,1H2

InChI Key

OSAYZYYQKRLVML-UHFFFAOYSA-N

Canonical SMILES

C=CC1=CC=C(C=C1)N2C3=CC=CC=C3OC4=CC=CC=C42

Origin of Product

United States

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